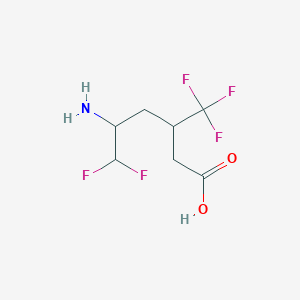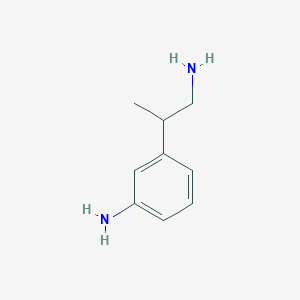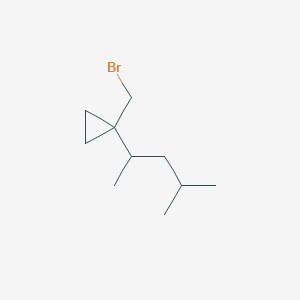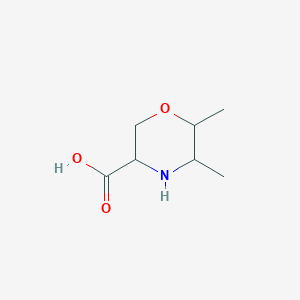
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₇H₁₄OS and a molecular weight of 146.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxyl group and a propan-2-ylsulfanyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylsulfanyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with propan-2-ylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl group of the cyclobutanone, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-ylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propan-2-ylsulfanyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-(Ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.
3-(Propan-2-ylsulfanyl)cyclopentan-1-ol: Similar structure with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
3-(Propan-2-ylsulfanyl)cyclobutan-1-ol is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclobutane ring also contributes to its unique structural and chemical characteristics.
Eigenschaften
Molekularformel |
C7H14OS |
|---|---|
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
3-propan-2-ylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VWXVTJUUOSWJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)


![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)


![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
